(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
Description
(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an amino group at the 3S position, and a carboxylic acid moiety. This compound is a critical intermediate in organic synthesis, particularly in peptide chemistry and drug discovery, where its stereochemistry and functional groups enable precise control over molecular interactions.
Properties
IUPAC Name |
(3S)-3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-4-10(11,6-12)7(13)14/h4-6,11H2,1-3H3,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVXSBGDNJDEIF-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@](C1)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection of 3-Aminopyrrolidine-3-carboxylic Acid
A straightforward approach involves reacting 3-aminopyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Reaction Conditions :
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
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Base : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA)
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Temperature : 0°C to room temperature
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Time : 4–12 hours
Procedure :
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Dissolve 3-aminopyrrolidine-3-carboxylic acid (1.0 equiv) in anhydrous THF.
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Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv) under nitrogen atmosphere.
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Stir at room temperature until TLC confirms reaction completion.
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Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Yield : 65–78% (dependent on purity of starting material).
Challenges and Side Reactions
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Geminal Amino-Carboxylic Acid Instability : The proximity of the amino and carboxylic acid groups on C3 can lead to intramolecular cyclization, forming a lactam byproduct. To mitigate this, low temperatures (0–5°C) and controlled Boc₂O addition are critical.
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Racemization Risk : The chiral center at C3 may racemize under basic conditions. Using DMAP instead of stronger bases like NaOH minimizes this risk.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness, scalability, and reproducibility. Flow chemistry and continuous manufacturing are increasingly adopted for Boc-protected intermediates.
Continuous Flow Microreactor Synthesis
Advantages :
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Enhanced heat/mass transfer
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Reduced reaction times
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Higher yields (85–92%) compared to batch processes
Protocol :
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Reactants : 3-Aminopyrrolidine-3-carboxylic acid (1.0 M in THF), Boc₂O (1.5 M in THF)
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Flow Rate : 2 mL/min
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Residence Time : 10 minutes
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Temperature : 25°C
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Workup : In-line liquid-liquid extraction removes excess Boc₂O and DMAP.
Crystallization-Based Purification
Solvent System : Ethyl acetate/n-heptane (1:3 v/v)
Purity : >99% by HPLC (C18 column, 0.1% TFA in water/acetonitrile)
Recovery : 90–95% after two recrystallizations
Stereochemical Control and Chiral Resolution
The (3S) configuration is critical for biological activity. Asymmetric synthesis or chiral resolution ensures enantiomeric excess (ee) >98%.
Asymmetric Hydrogenation
Catalyst : Ru-BINAP complex (0.5 mol%)
Substrate : 3-Ketopyrrolidine-3-carboxylic acid
Conditions :
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Pressure : 50 bar H₂
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Solvent : Methanol
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Temperature : 50°C
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Time : 24 hours
Result :
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Conversion : 95%
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ee : 99% (determined by chiral HPLC)
Enzymatic Resolution
Enzyme : Lipase B from Candida antarctica (CAL-B)
Substrate : Racemic 3-aminopyrrolidine-3-carboxylic acid
Acylating Agent : Vinyl Boc
Yield : 45% (desired (3S)-enantiomer)
ee : 97%
Analytical Characterization
NMR Spectroscopy
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¹H NMR (400 MHz, D₂O): δ 1.44 (s, 9H, Boc), 3.45–3.60 (m, 4H, pyrrolidine), 4.10 (s, 1H, C3-H).
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¹³C NMR : δ 28.3 (Boc CH₃), 80.1 (Boc C-O), 176.2 (COOH).
X-Ray Crystallography
Single-crystal analysis confirms the (3S) configuration. Flack parameter : 0.02(3), validating absolute stereochemistry.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Direct Boc Protection | 65–78 | 95 | Moderate | 120–150 |
| Flow Chemistry | 85–92 | 99 | High | 90–110 |
| Enzymatic Resolution | 45 | 97 | Low | 200–250 |
Troubleshooting Common Synthesis Issues
Low Yields Due to Lactam Formation
Solution :
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Reduce reaction temperature to 0°C.
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Use Boc₂O in stoichiometric excess (1.5 equiv).
Racemization During Boc Protection
Solution :
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Replace DMAP with milder bases like pyridine.
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Conduct reactions under inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the free amine.
Scientific Research Applications
Structural Overview
The compound features:
- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.
- Boc Group : A tert-butoxycarbonyl protecting group for the amine functionality.
- Carboxylic Acid Group : Essential for peptide bond formation.
The unique stereochemistry at the 3-position enhances its biological activity and interaction capabilities with macromolecules.
Peptide Synthesis
One of the primary applications of (3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is in solid-phase peptide synthesis (SPPS). The Boc group acts as a temporary protecting group, allowing for the sequential addition of amino acids to form peptides. After synthesis, the Boc group can be cleaved under specific conditions to reveal the free amine for further reactions .
Drug Development
The structural features of this compound make it a potential scaffold for new drug development. Its ability to form hydrogen bonds and engage in various interactions with biological targets suggests that it could lead to the creation of novel therapeutic agents. Computational models have predicted its pharmacological properties, indicating possible activity against specific enzymes and receptors, warranting further exploration into its medicinal potential.
Synthetic Routes
Several synthetic pathways have been developed to obtain this compound efficiently. These methods typically involve:
- Starting from L-Proline : Utilizing L-proline as a precursor allows for the introduction of the Boc group and subsequent carboxylation.
- Direct Synthesis : Methods involving the reaction of pyrrolidine derivatives with tert-butoxycarbonyl anhydride under controlled conditions to yield high-purity products .
Preliminary studies using molecular docking simulations suggest that this compound may interact with metabolic enzymes and receptors, indicating its potential as a therapeutic agent. Techniques such as surface plasmon resonance are employed to elucidate these interactions, providing insights into binding affinities and mechanisms of action.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with biological targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparison with Similar Compounds
The following section compares the target compound with structurally related analogs, emphasizing differences in substituents, stereochemistry, and physicochemical properties.
Structural and Functional Group Variations
(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid
- CAS No.: 1022164-11-9
- Molecular Formula : C₁₀H₁₈N₂O₄
- Molecular Weight : 230.26 g/mol
- Key Features: Positional isomer of the target compound, with the amino group at the 4S position instead of 3S. Similar Boc protection and carboxylic acid group. Applications: Used as a chiral building block in medicinal chemistry. Stability: Requires storage at 2–8°C in dry conditions, suggesting sensitivity to moisture and temperature .
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic Acid
- Molecular Formula: Likely C₁₅H₁₈F₂NO₄ (inferred from ).
- Key Features: Racemic mixture with a 3,5-difluorophenyl substituent at the 4-position. Fluorine atoms enhance lipophilicity and metabolic stability compared to the amino-substituted target compound. Potential Use: Fluorinated analogs are common in CNS drug candidates due to improved blood-brain barrier penetration .
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
- CAS No.: 652971-20-5
- Molecular Formula: C₁₇H₂₃NO₄
- Molecular Weight : 305.37 g/mol
- Key Features: Piperidine core (6-membered ring) vs. pyrrolidine (5-membered) in the target compound. Phenyl substituent at the 4-position introduces steric bulk and aromatic interactions.
Biological Activity
(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, also known by its CAS number 1931923-61-3, is a β-amino acid derivative that has gained attention for its potential biological activities. This compound is characterized by its structural features, including a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group, which influence its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising avenues:
Antiviral Activity
A study highlighted the antiviral properties of β-amino acid derivatives, including those with heterocyclic structures similar to (3S)-3-amino-1-[(tert-butoxy)carbonyl]pyrrolidine. These compounds demonstrated significant activity against various viral strains, suggesting that modifications to the pyrrolidine structure can enhance antiviral efficacy .
Antibacterial and Anti-inflammatory Effects
The compound's structure positions it as a potential candidate for antibacterial and anti-inflammatory applications. Research into related compounds has shown that modifications in the amino acid moiety can lead to enhanced activity against bacterial pathogens and reduced inflammatory responses .
The biological mechanisms through which (3S)-3-amino-1-[(tert-butoxy)carbonyl]pyrrolidine exerts its effects are still under investigation. However, it is hypothesized that the compound may act by:
- Inhibiting specific viral enzymes or receptors.
- Modulating immune responses through anti-inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Effective against Tobacco Mosaic Virus | |
| Antibacterial | Potential against Gram-positive bacteria | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Research Highlights
- Antiviral Properties : A comparative study on β-amino acids showed that derivatives similar to (3S)-3-amino-1-[(tert-butoxy)carbonyl]pyrrolidine exhibited higher antiviral activities than conventional agents, suggesting a unique mechanism of action that warrants further exploration .
- Synthetic Applications : The compound has been utilized in synthetic organic chemistry as a building block for more complex molecules, demonstrating its versatility in drug development .
Q & A
Q. How does the Boc-protected amine in (3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid facilitate its use in solid-phase peptide synthesis (SPPS)?
The Boc (tert-butoxycarbonyl) group acts as a temporary protecting group for the amine during SPPS, preventing unintended side reactions during peptide chain elongation. After assembly, the Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), exposing the free amine for subsequent coupling or deprotection steps. The carboxylic acid group enables amide bond formation via activation with reagents like HBTU or DIC, ensuring precise incorporation into peptide sequences .
Q. What analytical techniques are essential for confirming the compound’s purity and stereochemical integrity?
High-Performance Liquid Chromatography (HPLC) is critical for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, including the (3S) stereochemistry. Chiral stationary-phase HPLC or polarimetry can validate enantiomeric excess. Mass spectrometry (MS) further corroborates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What synthetic strategies optimize the (3S) stereochemistry in this compound, and how do reaction conditions influence yield?
The (3S) configuration is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., cinchona alkaloid-derived catalysts). Key steps include:
- Ring-closing metathesis or Mannich reactions to form the pyrrolidine backbone.
- Boc protection under mild basic conditions (triethylamine, 0–5°C) to minimize racemization. Yields are maximized by controlling solvent polarity (e.g., dichloromethane for low dielectric environments) and temperature (−20°C to room temperature) to stabilize intermediates .
Q. How does the stereochemical configuration at the 3-position influence interactions with biological targets?
Computational studies (e.g., molecular docking) reveal that the (3S) enantiomer exhibits higher binding affinity to enzymes like prolyl oligopeptidase due to optimal spatial alignment with catalytic pockets. For example, the (3S) configuration positions the carboxylic acid for hydrogen bonding with Arg643, while the Boc group minimizes steric clash with hydrophobic residues. In contrast, the (3R) enantiomer shows reduced activity, highlighting the role of stereochemistry in target selectivity .
Q. What structural advantages differentiate this compound from similar pyrrolidine derivatives in drug design?
Comparative analysis with analogs (Table 1) demonstrates unique features:
| Compound | Key Structural Features | Unique Advantages |
|---|---|---|
| This compound | (3S) chiral center, Boc-protected amine, carboxylic acid | Enhanced enzymatic stability; dual functional groups for modular derivatization |
| L-Proline | Unprotected pyrrolidine ring | Limited stability in acidic/oxidative conditions |
| Boc-Lysine | Longer alkyl chain, ε-amine protection | Higher hydrophilicity; unsuitable for rigid scaffolds |
| The (3S) configuration and compact pyrrolidine ring improve metabolic stability and bioavailability compared to linear or bulkier analogs . |
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity data (e.g., IC₅₀ values) may arise from assay conditions (e.g., buffer pH affecting ionization) or impurities in stereoisomeric mixtures. Methodological recommendations include:
- Enantiomer purification : Use chiral HPLC to isolate (3S) and (3R) forms.
- Standardized assays : Validate activity under controlled pH (7.4) and ionic strength.
- Dose-response curves : Compare Hill slopes to identify non-specific binding artifacts .
Methodological Considerations
Q. What strategies mitigate racemization during Boc deprotection?
Racemization is minimized by:
- Using low-temperature acidic cleavage (e.g., TFA at 0°C for 30 minutes).
- Avoiding prolonged exposure to strong bases (e.g., NaOH) post-deprotection.
- Incorporating scavengers (e.g., triisopropylsilane) to quench reactive intermediates .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Molecular dynamics simulations predict:
- Lipophilicity : The Boc group enhances blood-brain barrier penetration (LogP ≈ 1.2).
- Metabolic sites : The pyrrolidine ring’s C-3 position is prone to CYP3A4 oxidation, guiding fluorination or methyl substitution to block metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
